molecular formula C10H15N3O3 B8359395 5-(2-Dimethylamino-ethoxy)-2-nitro-phenylamine

5-(2-Dimethylamino-ethoxy)-2-nitro-phenylamine

Cat. No. B8359395
M. Wt: 225.24 g/mol
InChI Key: ZCLBRFKQFPFBCL-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

5-(2-Dimethylamino-ethoxy)-2-nitro-phenylamine (0.85 g, 3.77 mmol) was dissolved in EtOH and shaken under an atmosphere of H2 for 6 hours. The catalyst was removed by filtration. Evaporation in vacuo gave 4-(2-Dimethylamino-ethoxy)-benzene-1,2-diamine as a dark yellow oil (0.665 g, 90%). MS(ESI) m/z 196.0 (M+H)+
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([N+:13]([O-])=O)=[C:10]([NH2:12])[CH:11]=1>CCO>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
CN(CCOC=1C=CC(=C(C1)N)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
shaken under an atmosphere of H2 for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(CCOC=1C=C(C(=CC1)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.665 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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